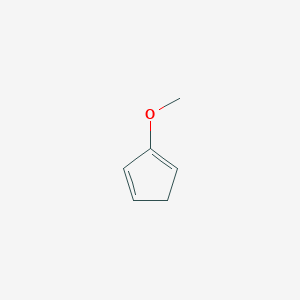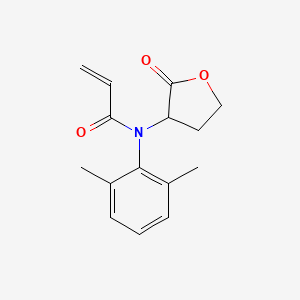
1,3-Dichloro-5,5-di(p-tolyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5,5-di(p-tolyl)hydantoin is a chemical compound known for its unique structure and properties. It belongs to the class of hydantoins, which are heterocyclic organic compounds. This compound is characterized by the presence of two chlorine atoms and two p-tolyl groups attached to the hydantoin ring. It has applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
The synthesis of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin typically involves the chlorination of 5,5-di(p-tolyl)hydantoin. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination reactors and advanced purification techniques to achieve the required quality standards.
Chemical Reactions Analysis
1,3-Dichloro-5,5-di(p-tolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-5,5-di(p-tolyl)hydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin involves its interaction with molecular targets through its chlorine atoms and hydantoin ring. It can act as an oxidizing agent, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,3-Dichloro-5,5-di(p-tolyl)hydantoin can be compared with other similar compounds such as:
1,3-Dichloro-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-diphenylhydantoin: Used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific structural features and the presence of p-tolyl groups, which impart distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
| 74038-61-2 | |
Molecular Formula |
C17H14Cl2N2O2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1,3-dichloro-5,5-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-3-7-13(8-4-11)17(14-9-5-12(2)6-10-14)15(22)20(18)16(23)21(17)19/h3-10H,1-2H3 |
InChI Key |
IUEJQVWYVVUZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
